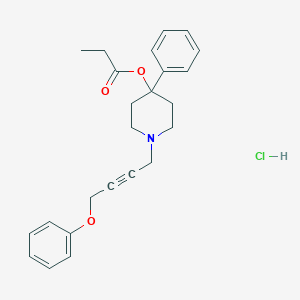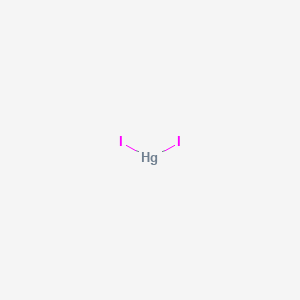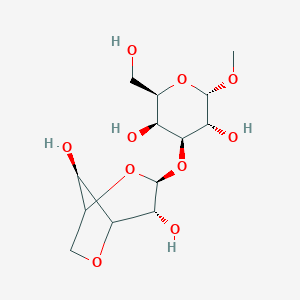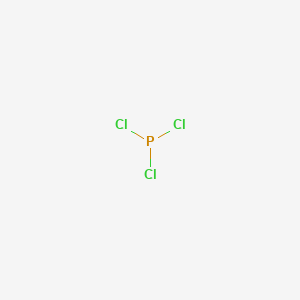
Lithium fluoride
Descripción general
Descripción
What is Lithium fluoride?
This compound (LiF) is a compound that is used in various applications due to its unique properties. It is primarily utilized in the ceramic industry to lower firing temperatures and enhance resistance to thermal shock, abrasion, and acid attack. Additionally, LiF is a key component in flux compositions for metal joining and is essential in the electrolyte of fluorine cells["].
Synthetic Analysis
How to comprehensively analyze Lithium fluoride?
Reaction Equation: this compound can be synthesized by reacting lithium hydroxide ((LiOH)) with hydrofluoric acid ((HF)): [ LiOH + HF \rightarrow this compound + H2O ]
Reaction Conditions:
Temperature: The reaction typically occurs at room temperature or slightly elevated temperatures.
Solvent: Hydrofluoric acid ((HF)) is used as the solvent.
Reaction Mechanism:
The reaction involves the displacement of hydroxide ions ((OH^-)) from lithium hydroxide by fluoride ions ((F^-)) from hydrofluoric acid.
The resulting this compound precipitates due to its low solubility in water[“].
Reaction Steps:
Dissolve lithium hydroxide in hydrofluoric acid.
The resulting this compound precipitates out.
The precipitate can be purified by recrystallization.
Molecular Structure
Lithium fluoride molecular structure analysis guide?
Atomic Arrangement:
The stable isomers of (this compound)ₙ (where n = 2 to 18) exhibit interesting structural variations.
For (this compound)₂ and (this compound)₃, planar structures are observed.
Beyond n = 4, three-dimensional structures become more energetically favored.
Cage-like isomers dominate for n = 4 to 12.
(this compound)₉ and (this compound)₁₅ adopt tubular configurations, while (this compound)₁₆ and (this compound)₁₈ form rock-salt structures[“].
Bonding Type:
This compound exhibits strong ionic bonding between Li and F atoms.
Li atoms transfer their 2s electrons to the 2p orbitals of F atoms, forming Li-F ionic bonds.
Geometry:
The geometry varies with cluster size.
Small-sized (this compound)ₙ tend to adopt ring-like structures, while larger clusters exhibit cube-like or polyhedral shapes[“].
Electron Cloud Distribution:
The electronic structure analysis reveals the electron cloud distribution.
Li-F bonds are predominantly ionic due to electron transfer from Li to F.
Stereochemistry:
(this compound)₃ prefers a benzene ring structure and is more stable than linear geometries[“].
Mecanismo De Acción
In-depth exploration of Lithium fluoride's mechanism of action
Target of Action
This compound primarily acts on two main targets:
Lithium Metal Anode Surface: In lithium-ion batteries, this compound is often used as a coating layer to stabilize the lithium metal anode. It protects the anode surface from undesired reactions and suppresses the formation of lithium dendrites[“].
Liquid Electrolyte (LE): The interaction between solid this compound (sthis compound) and the liquid electrolyte significantly affects battery performance. The sthis compound/LE interface plays a crucial role in maintaining stability and preventing unwanted redox shuttles[“].
Mode of Action
This compound interacts with its targets through the following mechanisms:
Anode Surface Protection: this compound forms a stable solid electrolyte interphase (SEI) on the lithium metal anode. This SEI layer inhibits unwanted side reactions, such as the formation of lithium dendrites, which can cause short circuits and reduce battery lifespan[“].
Enhanced Li-Ion Transport: this compound improves interfacial Li-ion transport. It enables faster and flatter electrodeposition during battery cycling, leading to longer cycle life[“].
Result of Action
The action of this compound results in:
Stabilization: this compound-coated lithium metal anodes exhibit improved stability, reduced side reactions, and enhanced safety during battery operation[“].
Longer Cycle Life: The protective SEI formed by this compound contributes to longer battery cycle life by preventing dendrite growth and maintaining stable electrodeposition[“].
Action Environment
This compound’s action is influenced by environmental factors such as temperature, humidity, and the specific electrolyte used. For example, gel electrolytes and polymer artificial SEIs can enhance practical advancements in flexible batteries, making them safer, lightweight, and cost-effective[“].
Physical Properties
What are the physical properties of Lithium fluoride?
State
State: this compound is a solid at standard temperature and pressure (STP).
Color and Appearance
Color: this compound appears white but transitions to white with decreasing crystal size.
Transparency: It is opaque.
Surface Appearance: The crystals can be either smooth or rough depending on their size[“].
Density
Density: The density of this compound is approximately 2.635 g/cm³.
Melting Point and Boiling Point
Melting Point: this compound melts at 845 °C (1,553 °F; 1,118 K).
Boiling Point: The boiling point of this compound is 1,676 °C (3,049 °F; 1,949 K)[“].
Solubility
Solubility in Water: this compound is slightly soluble in water. At 25°C, its solubility is approximately 0.134 g/100 mL.
Solubility in Other Solvents: this compound is insoluble in ethanol and acetone[“].
Hardness
Hardness: this compound is considered middle hard.
Electrical Conductivity and Thermal Conductivity
Electrical Conductivity: this compound is not a good conductor of electricity.
Thermal Conductivity: It has modest thermal conductivity.
Refractive Index
Refractive Index: this compound has the lowest refractive index among common infrared materials. It also possesses high UV transmission, particularly into the VUV region at the hydrogen Lyman-alpha line (121 nm)[“].
Chemical Properties
What are the chemical properties of Lithium fluoride?
Chemical Reaction Types
Common Reaction Types: this compound participates in various chemical reactions, including:
Acid-Base Reactions: It reacts with strong acids (e.g., hydrochloric acid) to form lithium chloride and hydrogen fluoride.
Redox Reactions: this compound can undergo redox reactions, especially in high-temperature environments.
Precipitation Reactions: When this compound is mixed with certain metal salts, it forms insoluble fluorides.
Hydrolysis: this compound reacts with water to produce lithium hydroxide and hydrofluoric acid.
Reactivity
Reactivity with Oxygen: this compound is relatively unreactive with oxygen at room temperature.
Reactivity with Water: It reacts slowly with water, producing lithium hydroxide and hydrofluoric acid.
Reactivity with Acids and Bases: this compound is stable in most aqueous solutions but reacts with strong acids and bases.
Redox Property
Redox Behavior: this compound is not a strong oxidizing or reducing agent under standard conditions.
High-Temperature Redox: At elevated temperatures, this compound can participate in redox reactions.
Acidity and Alkalinity
Acidity: this compound is slightly acidic due to its ability to release fluoride ions in water.
Alkalinity: It is also slightly alkaline because it can react with acidic species.
Stability
Thermal Stability: this compound is thermally stable up to its melting point (845°C).
Decomposition: Decomposition occurs at high temperatures, releasing Li₂O and F₂ gases.
Biochemical Properties
What are the biochemical properties of Lithium fluoride?
This compound is an inorganic compound with the chemical formula this compound[“]. Its structure is analogous to that of sodium chloride, but it is much less soluble in water[“]. It is mainly used as a component of molten salts[“]. In the context of batteries, this compound is reacted with hydrogen fluoride (HF) and phosphorus pentachloride to make lithium hexafluorophosphate Li[PF6], an ingredient in lithium-ion battery electrolyte[“].
Cellular Effects: In the context of lithium-metal batteries, a solid this compound (sthis compound) film, as a coating layer, is widely used to stabilize both the Li-metal and the liquid electrolyte (LE) to suppress unwanted redox shuttles[“]. The sthis compound/LE interface significantly affects the performance of the Li-metal battery[“].
Molecular Mechanism: The introduction of fluorine anions (F–) into the electrolyte significantly enhances the cycle efficiency and the interfacial stability of lithium metal anodes[“]. This compound simultaneously acts to protect lithium metal anode surface and also improves interfacial Li-ion transport, thus enabling faster and flatter electrodeposition with longer cycle life[“].
Time Effect: The effect of this compound does change over time. An increase in the HF concentration, temperature, and reaction time favors the leaching reaction of the LiCoO2[“]. Dissolutions were close to 60%, at 75 °C and 120 min with a HF concentration of 25% (v/v)[“]. In a conventional electrolyte reinforced with as little as 0.5 w% this compound salt, a Li/Lithium fluorideePO4 full cell exhibited stable cycling for over 150 cycles of charge and discharge at high current density[“].
Aplicaciones Científicas De Investigación
Lithium fluoride application guide and Best Practices
Radiation Detection and Dosimetry:
Ionizing Radiation Detection: this compound is commonly employed in radiation dosimeters due to its sensitivity to ionizing radiation. It can detect beta particles, gamma rays, and neutron emissions.
Neutron-Reacting Backfill: this compound nanopowder serves as a neutron-reactive material in semiconductor neutron detectors[“].
Lithium-Fluoride Batteries:
Conversion-Type Cathodes: Researchers have made progress in conversion-type lithium-fluoride batteries. These batteries utilize Li metal anodes coupled with conversion-type cathodes.
Solid-Liquid Fluorine Conversion Mechanism: To enhance performance, a novel solid-liquid fluorine conversion mechanism has been proposed. It involves a fluoride anion receptor (tris(pentafluorophenyl) borane) that promotes dissociation of inert this compound (this compound) and facilitates a “fluorine transport channel.” This advancement enables sustained cycling with high capacity and energy efficiency[“].
UV Optics:
This compound is used in specialized UV optics due to its large bandgap and transparency in the ultraviolet region. It finds applications in lenses, prisms, and windows for UV spectroscopy and imaging[“].
Electrolytes and Conductive Glasses:
High-Voltage Fluoride-Ion Batteries: Some metal fluoride mixtures can act as electrolytes for F⁻ ions, potentially enabling high-voltage fluoride-ion batteries.
Mixed Fluoride Glasses: Depending on the molar ratios of metal fluorides, mixed fluoride glasses can conduct both lithium and fluoride ions[“].
Glass Lining and Soldering:
This compound serves as a cosolvent in the soldering process for glass lining.
It is also used as an additive in aluminum electrolysis and rare earth electrolysis[“].
X-ray Spectrometry:
This compound crystals are employed in X-ray spectrometry for their ability to detect and analyze X-rays[“].
Product Comparison
Lithium fluoride and Fluorine: Similarities and Differences of Compounds
Similarities
Electrochemical Reactions: Both this compound and Fluorine can carry out electrochemical reactions. The fluoride ion is the mirror opposite of the lithium ion, having the strongest attraction for electrons, which allows it to easily carry out electrochemical reactions[“].
Battery Applications: Both this compound and Fluorine have been studied for their potential applications in rechargeable batteries. This compound is commonly used in lithium-ion batteries, while Fluorine has been found as a potential alternative for lithium in rechargeable batteries[“].
Ionic Bonds: Both this compound and Fluorine form ionic bonds. This compound is formed by the ionic bonding of lithium and fluorine atoms[“].
Electrolysis: Both this compound and Fluorine are involved in electrolysis processes. For example, Fluorine is produced by the electrolysis of molten potassium bifluoride, and this electrolysis proceeds more efficiently when the electrolyte contains a few percent of this compound[“].
Differences
State of Matter: this compound is a colorless solid that transitions to white with decreasing crystal size[“]. On the other hand, Fluorine is a gas[“].
Bonding: this compound is formed by the ionic bonding of lithium and fluorine atoms[“]. Fluorine, being a halogen, forms ionic bonds by accepting an electron[“].
Electronegativity: Lithium is the most electropositive element on the Periodic Table, meaning that it likes to lose electrons, while Fluorine is the most electronegative element, only wanting to acquire electrons[“].
Battery Technology: While both this compound and Fluorine have been studied for their potential applications in rechargeable batteries, their roles are different. This compound is commonly used in lithium-ion batteries, while Fluorine has been found as a potential alternative for lithium in rechargeable batteries[“][“].
Electrolysis: Fluorine is produced by the electrolysis of molten potassium bifluoride, and this electrolysis proceeds more efficiently when the electrolyte contains a few percent of this compound[“]. This compound does not undergo this process.
Related Small Molecules
Afluon,Xylosucrose,(2,5-Dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylpropanoate,Allantoxanamide,2-Amino-3-bromo-5-fluoropyridine,Dirhodium tetraacetate,3-Chloro-2,4-difluorobenzoic acid,Maltotriitol,11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester,Cyclo(-Arg-Gly-Asp-D-Phe-Glu) Trifluoroacetate,G3-CNP, 2,5-Dibromothiazole,5-Aminoindazole,TFX-Jelfa,Imidazole hydrochloride,1,2-Dilauroyl-sn-glycero-3-phosphocholine,3'-Chloropropiophenone,3'-Chloropropiophenone,N-[(3S)-2-oxothiolan-3-yl]butanamide,trans,trans-2,4-Nonadienal
Common Problem
Some frequently asked questions about Lithium fluoride
Is this compound safe to eat?
H301 Toxic if swallowed. P270 Do not eat, drink or smoke when using this product. P301+P310 IF SWALLOWED: Immediately call a POISON CENTER/doctor[“].
What are the side effects of this compound?
Irritating to eyes, respiratory system and skin. Toxic effects may result from the accidental ingestion of the material; animal experiments indicate that ingestion of less than 40 gram may be fatal or may produce serious damage to the health of the individual. Lithium, in large doses, can cause dizziness and weakness[“].
Direcciones Futuras
These directions indicate that lithium fluoride has a broad scope of potential applications, especially in areas requiring precise dosimetry, advanced materials for optoelectronics, and innovative solutions in energy storage technologies.
Mixed Radiation Field Thermoluminescence Dosimetry: Ultra-thin dosimeters using fine grains of this compound are suitable for advanced research in mixed radiation field thermoluminescence dosimetry, providing more precise measurements in complex radiation environments (Driscoll, 1978).
Optoelectronics: Miniaturized structures based on color centers in this compound can generate, amplify, and waveguide visible light. This holds potential for future applications in optoelectronics and integrated optical devices (Montereali, 2002).
Dynamic Compression Experiments: The unique crystal structure of this compound, with the largest reported bandgap, makes it an excellent window material in dynamic compression experiments to measure interface velocity, potentially aiding in high-pressure physics research (Kirsch et al., 2019).
Energy Storage Applications: In situ fabrication of fluorinated carbon-Lithium fluoride nanocomposites shows promise as electrode materials for energy storage applications, potentially enhancing the performance and efficiency of lithium-ion batteries (Schopf, Nielsen, & Es‐Souni, 2018).
Lithium Battery Technology: Fluoride-based electrode materials are opening doors to future high energy lithium battery technology, promising improvements in energy storage capabilities (Amatucci & Pereira, 2007).
Fluoride Doping in Cathode Materials: Fluoride doping in lithium-rich layered cathode materials leads to heterostructured spinel/layered composite cathode materials, enhancing rate capability in lithium ion batteries (Jin & Duh, 2016).
Propiedades
IUPAC Name |
lithium;fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/FH.Li/h1H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXKHYXIUOZZFA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[F-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FLi | |
| Record name | lithium fluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lithium_fluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10894119 | |
| Record name | Lithium fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
26.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White solid; [Hawley] White odorless powder; [MSDSonline] | |
| Record name | Lithium fluoride (LiF) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium fluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5857 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
1673 °C | |
| Record name | LITHIUM FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/651 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
0.134 g/100 g water at 25 °C; soluble in acid, 0.27 G SOL IN 100 ML WATER @ 18 °C; INSOL IN ALCOHOL; SOL IN HYDROGEN FLUORIDE | |
| Record name | LITHIUM FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/651 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.640 g/cu cm | |
| Record name | LITHIUM FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/651 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1 mm Hg at 1047 °C | |
| Record name | LITHIUM FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/651 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Cubic crystals (NaCl lattice) or white fluffy powder, Fine white powder | |
CAS No. |
7789-24-4, 12159-92-1, 14885-65-5, 17409-87-9 | |
| Record name | Lithium fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lithium fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium fluoride (Li(HF2)) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012159921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium fluoride (6LiF) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014885655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium fluoride (7LiF) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017409879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LITHIUM FLUORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lithium fluoride (LiF) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LITHIUM FLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1485XST65B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LITHIUM FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/651 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
848.2 °C | |
| Record name | LITHIUM FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/651 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: What is the molecular formula and weight of lithium fluoride?
A1: this compound has the molecular formula LiF and a molecular weight of 25.94 g/mol.
Q2: What makes this compound suitable for ultraviolet (UV) optical instruments?
A2: this compound exhibits high transmittance in the UV region. While its transmission can be reduced by intense UV radiation or electron bombardment, it is significantly more resistant to degradation than fluorite, making it suitable for UV optics [].
Q3: How does this compound behave under extreme pressure?
A3: this compound is known for its wide bandgap. Studies show that it remains transparent to visible light even under extremely high pressures, up to 900 GPa []. This property makes it useful as a window material in dynamic compression experiments.
Q4: Can this compound be used as a thermal neutron monitor?
A4: Yes, this compound, particularly in single crystal form, exhibits high sensitivity to thermal neutrons when used in conjunction with cellulose nitrate track detectors. This makes it an effective material for thermal neutron monitoring [].
Q5: How is this compound used in radiation dosimetry?
A5: this compound is a widely used material in thermoluminescent dosimetry (TLD) due to its tissue equivalence, meaning its effective atomic number (8.14) is similar to that of biological tissue (7.42) []. This allows for accurate estimation of radiation dose absorption in biological systems [, , ].
Q6: What is the Rehbinder effect, and how does it relate to this compound?
A7: The Rehbinder effect describes the phenomenon where the presence of surfactants influences the mechanical properties of materials. In the case of this compound crystals, the presence of adsorbed organic acids, acting as surfactants, enhances plastic deformation and influences the friction coefficient during sliding experiments [, ]. This effect is attributed to the interaction between the adsorbed molecules and dislocations in the crystal lattice.
Q7: Can this compound be used to create micro-radiographs?
A8: Yes, thin films of this compound can store micro-radiographs when exposed to extreme ultraviolet and soft X-ray radiation. The stored image can then be visualized using a Scanning Near-field Optical Microscope (SNOM) by collecting the optically stimulated luminescence from color centers generated by the X-rays []. This technique allows for high-resolution imaging, surpassing the diffraction limit.
Q8: How does this compound improve the performance of lithium-ion batteries?
A10: this compound is a promising material for improving the stability and performance of lithium-ion batteries. When incorporated into the solid electrolyte interphase (SEI) on the surface of silicon anodes, LiF acts as a protective layer, effectively inhibiting the decomposition of the electrolyte solution [].
Q9: How does the presence of this compound affect the electrolytic generation of fluorine?
A11: Adding this compound to a KF-2HF electrolyte bath can significantly decrease anode potentials and mitigate the anode effect during fluorine generation. This effect is attributed to the formation of colloidal this compound particles when the bath becomes supersaturated []. These particles are believed to enhance the evolution of fluorine gas bubbles.
Q10: How does electron irradiation impact the mechanical properties of this compound crystals?
A12: Studies show that irradiating this compound crystals with 1 MeV electrons can significantly harden the material. The yield point of the crystal increases with increasing irradiation dose, following a specific mathematical relationship. This hardening effect is attributed to the interaction of dislocations with radiation-induced obstacles within the crystal lattice [].
Q11: How do defects affect positron behavior in this compound crystals?
A14: Research suggests that defects in this compound crystals influence positron behavior through trapping and annihilation processes. Cationic vacancies can trap free positrons, while F centers can lead to positron annihilation. These interactions are evident in changes observed in positron implantation profiles and angular distribution of annihilation gamma quanta [].
Q12: What methods are available for preparing high-purity this compound?
A15: Several methods are reported for preparing high-purity this compound. One approach involves dissolving lithium metal in deionized water, collecting the generated hydrogen gas, and then slowly adding a hydrofluoric acid solution until this compound precipitates out []. Another method involves mixing this compound with lithium chloride or acetate in deionized water, adjusting the pH, and then precipitating LiF by adding a saturated ammonium fluoride solution []. These methods aim to achieve LiF with purity exceeding 99.99%.
Q13: How does the sintering process of calcite change with the addition of this compound?
A16: The addition of this compound to calcite during pressureless sintering leads to the formation of liquid phases at temperatures above 525°C. This liquid phase sintering results in the formation of fluorite and lithium carbonate phases within the sintered material, impacting its final microstructure and properties [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


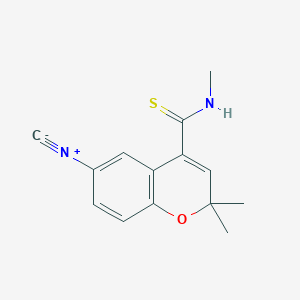
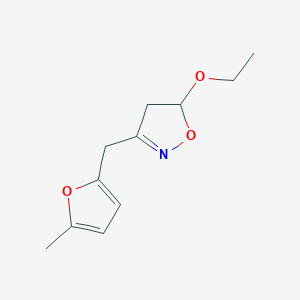
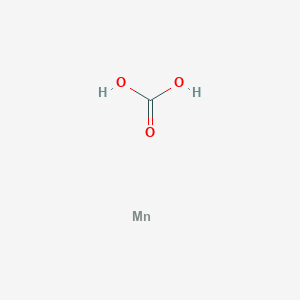
![3-[3,5-Dimethylisoxazol-4-yl]-1-propanol](/img/structure/B147985.png)

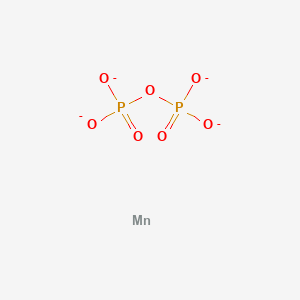
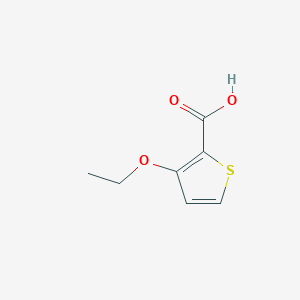
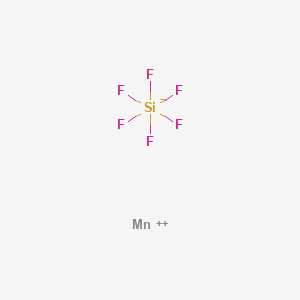
![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B147992.png)
